1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that features a unique structure combining a pyrimidoquinoline core with a trimethoxyphenyl group
Preparation Methods
The synthesis of 1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the trimethoxyphenyl derivative, followed by the formation of the pyrimidoquinoline core through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .
Scientific Research Applications
1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The trimethoxyphenyl group plays a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of tubulin polymerization and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include those with the trimethoxyphenyl group or pyrimidoquinoline core. Examples are:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent. 1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N3O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C22H25N3O6/c1-24-20-19(21(27)25(2)22(24)28)17(18-12(23-20)7-6-8-13(18)26)11-9-15(30-4)16(31-5)10-14(11)29-3/h9-10,17,23H,6-8H2,1-5H3 |
InChI Key |
VJIDWXILYBQEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4OC)OC)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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